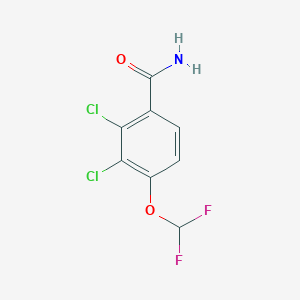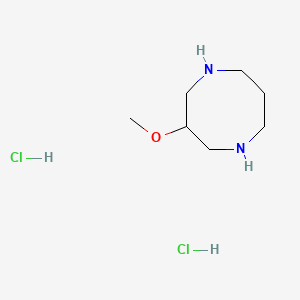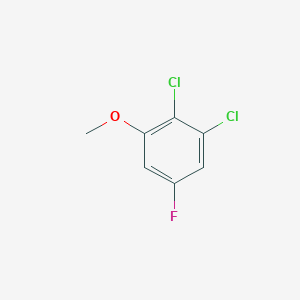
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline, also known as BDFMA, is an organic compound with a wide range of applications in the field of organic chemistry. It is a brominated aniline derivative, which is a type of aromatic compound. BDFMA is a colorless solid that is soluble in organic solvents. It is a versatile compound and has been used in a variety of synthetic reactions such as the synthesis of heterocycles, the preparation of amines, and the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline is based on its ability to form a stable bromine-aniline complex. In this complex, the bromine atom is bonded to the aniline ring, which stabilizes the molecule and makes it more reactive. This increased reactivity allows 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline to undergo a variety of reactions, such as the formation of heterocycles and amines.
Biochemical And Physiological Effects
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline in laboratory experiments include its low cost, its availability, and its versatility. It is also relatively easy to work with, as it is soluble in organic solvents and can be easily stored and handled. The main limitation of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline is that it is a relatively unstable compound and can decompose if stored improperly.
Future Directions
In the future, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may be used in the synthesis of more complex molecules, such as peptides and proteins. It may also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may be used in the synthesis of materials for use in nanotechnology and other advanced technologies. Finally, further research into the mechanism of action of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may lead to the development of new synthetic methods and applications.
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyrrolidine and piperidine, which are important building blocks in the synthesis of pharmaceuticals. It has also been used in the synthesis of amines, which are important intermediates in the synthesis of drugs. Additionally, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has been used in the synthesis of peptides, which are important in the study of protein structure and function.
properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-5-4(15)2-1-3(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCVHUSBJGABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1459783.png)
![2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline](/img/structure/B1459784.png)

